molecular formula C11H8F3N3 B1439620 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine CAS No. 1214333-34-2

5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B1439620
CAS RN: 1214333-34-2
M. Wt: 239.2 g/mol
InChI Key: GMZLZGUUGPIHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, also known as TFMPP, is an organic compound that is widely used in scientific research as a tool to study the structure and function of proteins, enzymes, and other biological molecules. TFMPP is a small molecule that can be easily synthesized, and its properties make it an ideal tool for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis Methods

  • Marangoni et al. (2017) developed a simple and efficient method for synthesizing a series of N-substituted 4-(trifluoromethyl)-5-(alkan-1-ol)-pyridin-2(1H)-imines, which are closely related to the chemical structure of interest (Marangoni et al., 2017).

Anticancer Applications

  • Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a compound closely related to 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, and evaluated them for anticancer activity (Chavva et al., 2013).

Antimicrobial Applications

  • Bayrak et al. (2009) reported on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, utilizing a derivative of the chemical of interest (Bayrak et al., 2009).

Application in Organic Light-Emitting Diodes (OLEDs)

  • Chang et al. (2013) utilized a derivative of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine in synthesizing a new class of heteroleptic Ir(III) metal complexes, applied in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Photochemical Transformation in Herbicides

  • Wakeham et al. (2021) described the oxidative photocyclization of a compound similar to 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, which led to the creation of a new class of herbicidal pyrrolodipyridines (Wakeham et al., 2021).

Synthesis of Novel Trifluoromethyl-Containing Compounds

  • Bonacorso et al. (2010) detailed a procedure to synthesize novel series of trifluoromethyl-containing compounds, starting from compounds structurally similar to the chemical of interest (Bonacorso et al., 2010).

Optical and Fluorescence Properties

  • Liang et al. (2009) investigated the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, which is structurally related to the chemical of interest (Liang et al., 2009).

properties

IUPAC Name

5-pyridin-4-yl-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-5-8(6-17-10(9)15)7-1-3-16-4-2-7/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZLZGUUGPIHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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